molecular formula C5H8BrClO B2530262 1-Bromo-3-chloro-3-methyl-2-butanone CAS No. 141854-97-9

1-Bromo-3-chloro-3-methyl-2-butanone

Cat. No.: B2530262
CAS No.: 141854-97-9
M. Wt: 199.47
InChI Key: CKUTVTHQFQALDD-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-3-methyl-2-butanone is a synthetic organic compound first synthesized in 1955. It is known for its unique structure, which includes both bromine and chlorine atoms attached to a butanone backbone. This compound is utilized in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

The synthesis of 1-Bromo-3-chloro-3-methyl-2-butanone typically involves the reaction of 3-chloro-3-methyl-2-butanone with bromine under controlled conditions. The reaction is carried out at low temperatures to prevent the formation of isomers . The industrial production method involves the use of bromine and a suitable solvent, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

1-Bromo-3-chloro-3-methyl-2-butanone undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Reagents and Conditions: Common reagents include bases, acids, and other nucleophiles.

    Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield a variety of substituted butanones.

Scientific Research Applications

1-Bromo-3-chloro-3-methyl-2-butanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-3-methyl-2-butanone involves its interaction with molecular targets through its reactive bromine and chlorine atoms. These atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biochemical effects. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

1-Bromo-3-chloro-3-methyl-2-butanone can be compared with similar compounds such as:

    3-Bromo-2-butanone: Similar in structure but lacks the chlorine atom.

    3-Chloro-2-butanone: Similar in structure but lacks the bromine atom.

    1-Bromo-3-methyl-2-butene: Contains a double bond and lacks the chlorine atom.

These comparisons highlight the unique reactivity and applications of this compound due to the presence of both bromine and chlorine atoms.

Properties

IUPAC Name

1-bromo-3-chloro-3-methylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrClO/c1-5(2,7)4(8)3-6/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUTVTHQFQALDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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